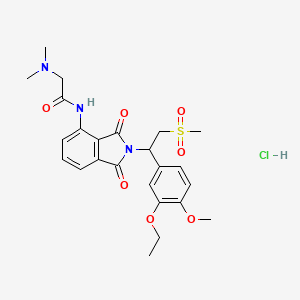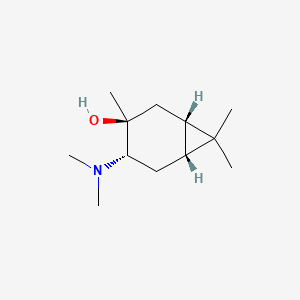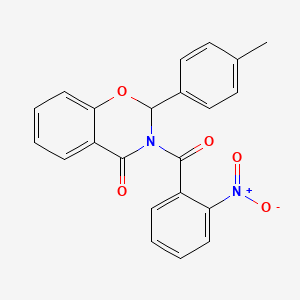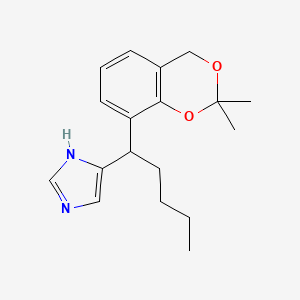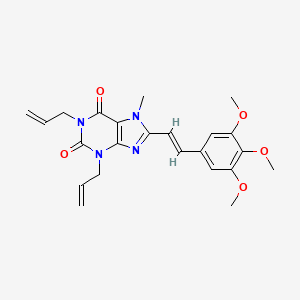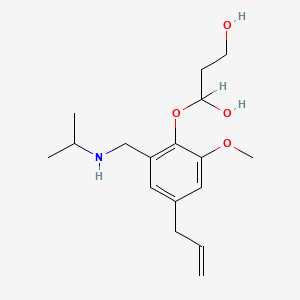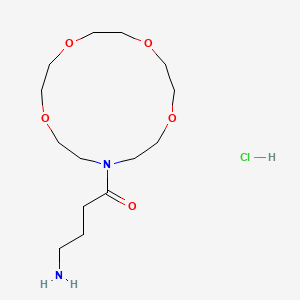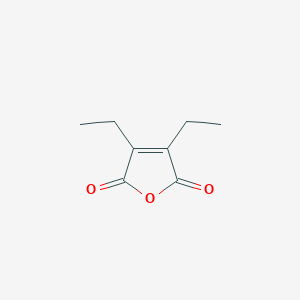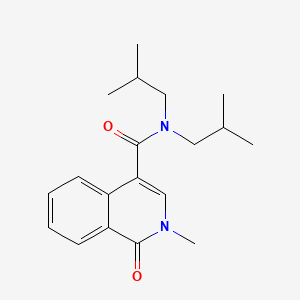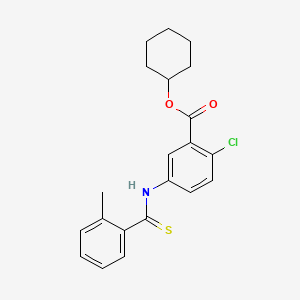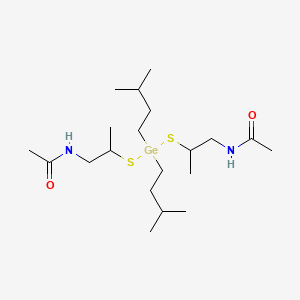
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C₁₂H₂₁ClO₂ and a molecular weight of 232.747 g/mol . It is known for its use as an attractant for the Mediterranean fruit fly (Ceratitis capitata) and other dipterans . The compound is characterized by its density of 1.03 g/cm³ and a boiling point of 289.5°C at 760 mmHg .
Métodos De Preparación
The synthesis of sec-butyl 4-chloro-2-methylcyclohexanecarboxylate involves the esterification of 4-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of such reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient production processes .
Análisis De Reacciones Químicas
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Medicine: Research is ongoing to explore its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: It is employed in the formulation of biopesticides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of sec-butyl 4-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets in insects. As an attractant, it binds to olfactory receptors in the Mediterranean fruit fly, triggering a behavioral response that leads the insects towards the source of the compound . The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound mimics natural pheromones, thereby influencing insect behavior .
Comparación Con Compuestos Similares
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate can be compared with other similar compounds such as:
Butyl 4-chloro-2-methylcyclohexanecarboxylate: Similar in structure but with a different alkyl group, leading to variations in physical and chemical properties.
Isobutyl 4-chloro-2-methylcyclohexanecarboxylate: Another structural isomer with distinct reactivity and applications.
Methyl 4-chloro-2-methylcyclohexanecarboxylate: A smaller ester with different boiling points and solubility characteristics.
The uniqueness of this compound lies in its specific use as an attractant for the Mediterranean fruit fly, which is not a common application for its structural analogs .
Propiedades
Número CAS |
111790-62-6 |
|---|---|
Fórmula molecular |
C12H21ClO2 |
Peso molecular |
232.74 g/mol |
Nombre IUPAC |
butan-2-yl 4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-6-5-10(13)7-8(11)2/h8-11H,4-7H2,1-3H3 |
Clave InChI |
CVDTYSSDCJAEQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C1CCC(CC1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


